molecular formula C7H11N3O3 B8729656 1,4-Dimethyl-5-nitro-1H-imidazole-2-ethanol CAS No. 104575-38-4

1,4-Dimethyl-5-nitro-1H-imidazole-2-ethanol

Cat. No. B8729656
CAS RN: 104575-38-4
M. Wt: 185.18 g/mol
InChI Key: NADMOGUINHQDOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dimethyl-5-nitro-1H-imidazole-2-ethanol is a useful research compound. Its molecular formula is C7H11N3O3 and its molecular weight is 185.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4-Dimethyl-5-nitro-1H-imidazole-2-ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dimethyl-5-nitro-1H-imidazole-2-ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

104575-38-4

Product Name

1,4-Dimethyl-5-nitro-1H-imidazole-2-ethanol

Molecular Formula

C7H11N3O3

Molecular Weight

185.18 g/mol

IUPAC Name

2-(1,4-dimethyl-5-nitroimidazol-2-yl)ethanol

InChI

InChI=1S/C7H11N3O3/c1-5-7(10(12)13)9(2)6(8-5)3-4-11/h11H,3-4H2,1-2H3

InChI Key

NADMOGUINHQDOV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=N1)CCO)C)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Paraformaldehyde (4.05 g, 0.135 mole) and 5-nitro-1,2,4-trimethylimidazole (4.2 g, 0.027 mole) were combined in 25 ml of DMSO and heated at 140° C. for 48 hours (24 hours are found to be optimum), in a 300 ml glass-lined bomb. The reaction mixture was then evaporated in vacuo at 80° C. to give a dark brown oil. This was dissolved in about 60 ml of water, 5 ml of concentrated ammonium hydroxide are added, and the mixture was extracted six times with 70 ml of ethyl acetate. The ethyl acetate layers were dried over sodium sulfate and evaporated to give 3.74 g of residue. The crude product was dissolved in 3% methanol/chloroform to give a final volume of 8 ml. This is chromatographed preparatively on a partisil M20/50 column, eluting with 3% methanol/chloroform at 10 ml/min., with 4×2 ml injections. The product eluting at 46-55 minutes was collected. Combining the cuts from the four injections and evaporation of solvent gave 600 mg. This major product was a yellow oil which crystallized only with difficulty. The material was rechromatographed preparatively on a Whatman ODS-3 column eluting with 25% Methanol/water at 10 ml/min. The major peak was collected, and the solvent was evaporated to give 390 mg of pale yellow oil which readily crystallized on cooling. This product was 1,4-dimethyl-2-(2-hydroxyethyl)-5-nitroimidazole.
Quantity
4.05 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
glass-lined
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five
Name
Quantity
60 mL
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.